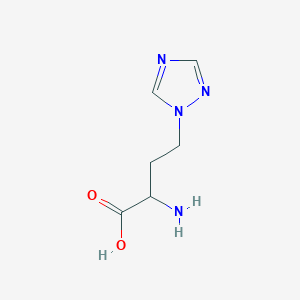
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido (dithio)carbonate to form 1,2,4-triazole benzoic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
2-Amino-4-(1h-1,2,4-triazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
These compounds share the triazole ring structure but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its specific arrangement of atoms, which can result in different biological activities and applications.
Biological Activity
2-Amino-4-(1H-1,2,4-triazol-1-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C6H10N4O2
- Molar Mass : 174.17 g/mol
- CAS Number : 1249766-22-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in metabolic pathways and may also exhibit modulatory effects on neurotransmitter systems.
Anticonvulsant Activity
Studies have shown that compounds with similar triazole structures can exhibit anticonvulsant properties. For instance, a structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance anticonvulsant activity significantly. In particular, the incorporation of electron-donating groups has been linked to increased efficacy in seizure models.
Antitumor Activity
Research has demonstrated that triazole derivatives can possess cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative with structural similarities exhibited an IC50 value of 1.61 µg/mL against specific tumor cell lines, indicating potent antiproliferative activity. The presence of a thiazole ring was crucial for this activity, suggesting that similar modifications in this compound could yield promising anticancer agents.
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. It has been hypothesized that it could modulate glutamate receptors or influence neuroinflammatory pathways, thereby providing a protective effect against neurodegeneration.
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticonvulsant | Similar Triazole | 0.5 | GABAergic modulation |
| Antitumor | Thiazole Derivative | 1.61 | Induction of apoptosis |
| Neuroprotective | Related Triazole | Not specified | Modulation of glutamate receptors |
Case Study 1: Anticonvulsant Screening
A study conducted on a library of triazole derivatives found that specific modifications to the amino acid backbone increased anticonvulsant efficacy in animal models. The results indicated a significant reduction in seizure frequency and duration when administered at optimal doses.
Case Study 2: Cytotoxicity Assessment
In vitro testing of this compound analogs against human cancer cell lines revealed varying degrees of cytotoxicity. The most active compounds were identified through MTT assays and further characterized using flow cytometry to assess apoptosis pathways.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-amino-4-(1,2,4-triazol-1-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-5(6(11)12)1-2-10-4-8-3-9-10/h3-5H,1-2,7H2,(H,11,12) |
InChI Key |
SFUYLUICPNWHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















